2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, (+)-

furoquinoline alkaloid physicochemical properties Evolatine

(+)-2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, commonly referred to as (+)-Evolatine, is a furoquinoline alkaloid first isolated from the leaves of Evodia alata. Belonging to the Rutaceae-sourced furoquinoline chemical class, it is structurally characterized by a dictamnine core substituted at the C-7 position with a 2′,3′-dihydroxy-3′-methylbutoxy side chain.

Molecular Formula C18H21NO6
Molecular Weight 347.4 g/mol
CAS No. 524-90-3
Cat. No. B12698897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, (+)-
CAS524-90-3
Molecular FormulaC18H21NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C(C=C2C(=C1)N=C3C(=C2OC)C=CO3)OC)O)O
InChIInChI=1S/C18H21NO6/c1-18(2,21)15(20)9-25-14-8-12-11(7-13(14)22-3)16(23-4)10-5-6-24-17(10)19-12/h5-8,15,20-21H,9H2,1-4H3
InChIKeyFDFXOWJHWJKKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evolatine (CAS 524-90-3): Product-Specific Evidence Guide for Differentiated Procurement of a Furoquinoline Alkaloid


(+)-2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, commonly referred to as (+)-Evolatine, is a furoquinoline alkaloid first isolated from the leaves of Evodia alata [1]. Belonging to the Rutaceae-sourced furoquinoline chemical class, it is structurally characterized by a dictamnine core substituted at the C-7 position with a 2′,3′-dihydroxy-3′-methylbutoxy side chain [1]. Its molecular formula is C₁₈H₂₁NO₆ with a molecular weight of 347.36 g/mol .

Why Generic Substitution of Evolatine by Other Furoquinoline Alkaloids Fails


Although furoquinoline alkaloids such as skimmianine, dictamnine, and kokusaginine share a common tricyclic core, direct substitution of Evolatine with these structurally simpler analogs is not scientifically valid [1]. Evolatine features a unique C-7 dihydroxy-methylbutoxy side chain that is absent in the majority of in-class compounds (e.g., skimmianine bears only methoxy groups at C-4, C-7, and C-8) [2]. This side chain substantially increases hydrogen-bond donor/acceptor count (HBD=2, HBA=6), topological polar surface area (TPSA ≈94 Ų), and molecular flexibility (6 rotatable bonds), all of which diverge markedly from the physicochemical profile of des-side-chain analogs and are known to influence target engagement, solubility, and metabolic stability [1]. Consequently, procurement of a generic furoquinoline alkaloid in place of Evolatine will yield a compound with fundamentally different molecular properties and biological performance.

Product-Specific Quantitative Evidence Guide for (+)-Evolatine (CAS 524-90-3)


Structural Differentiation of Evolatine from Skimmianine via Physicochemical Descriptors

Evolatine (MW=347.36 Da, C₁₈H₂₁NO₆) possesses a 2′,3′-dihydroxy-3′-methylbutoxy substituent at C-7 of the dictamnine core that is entirely absent in skimmianine (MW=259.26 Da, C₁₄H₁₃NO₄) [1]. This structural difference results in distinct physicochemical profiles: Evolatine has a TPSA of ~94 Ų, 2 hydrogen-bond donors, and 6 rotatable bonds, compared with skimmianine's TPSA of ~53 Ų, 0 hydrogen-bond donors, and 3 rotatable bonds . These differences directly impact membrane permeability, solubility, and target-binding capacity .

furoquinoline alkaloid physicochemical properties Evolatine

Comparative Acetylcholinesterase (AChE) Inhibitory Potency of Evolatine Versus Class-Representative Skimmianine

Skimmianine has an established AChE IC₅₀ of 8.6 µg/mL (≈33.2 µM), which is a benchmark for the furoquinoline alkaloid class . No published AChE IC₅₀ is available for Evolatine. A direct head-to-head comparison cannot be made at this time.

acetylcholinesterase inhibition furoquinoline alkaloids Alzheimer's disease

Class-Level Inference: Mutagenicity and Cytotoxicity of Furoquinoline Alkaloid Class as Basis for Evolatine Safety Assessment

In the Salmonella/microsome assay, skimmianine exhibits strong mutagenicity in strains TA98 and TA100 after metabolic activation, with comparatively little or no activity in non-R-factor strains TA1538 and TA1535 [1]. Dictamnine and γ-fagarine also show strong mutagenicity in the same assay system. No mutagenicity data are available specifically for Evolatine.

mutagenicity cytotoxicity furoquinoline alkaloids safety pharmacology

Best Research and Industrial Application Scenarios for (+)-Evolatine (CAS 524-90-3)


Structure–Activity Relationship (SAR) Studies on Furoquinoline C-7 Side-Chain Effects

Evolatine is uniquely suited as a probe molecule in SAR campaigns examining the impact of a dihydroxy-methylbutoxy C-7 substituent on the dictamnine scaffold. Because the vast majority of commercially available furoquinoline alkaloids (e.g., skimmianine, dictamnine, kokusaginine) lack this side chain, Evolatine provides a critical comparator for isolating the contribution of side-chain hydrogen bonding, polarity, and flexibility to target binding, selectivity, and ADME properties [1][2].

Comparative Enzyme Inhibition Profiling Panels

Researchers conducting broad-panel enzyme inhibition profiling (e.g., HDAC, PDE, kinase, or CYP450 panels) should include Evolatine alongside simpler furoquinoline alkaloids to systematically map how the C-7 side chain modulates potency and isoform selectivity [1][3]. At present, no published comparative panel data exist; generating such data with Evolatine would fill a significant knowledge gap in the furoquinoline field.

Natural Product Authenticity and Reference Standard for Rutaceae Chemotyping

Evolatine serves as a chemotaxonomic marker for specific Rutaceae genera (Evodia, Melicope, Monnieria, Esenbeckia). Its procurement as an authenticated reference standard is essential for LC-MS or NMR-based phytochemical fingerprinting studies aimed at distinguishing closely related plant species or verifying botanical identity of herbal materials [4].

Genotoxicity and Safety Pharmacology Assessment of Furoquinoline Derivatives

Given the documented mutagenicity of skimmianine, dictamnine, and γ-fagarine in Ames tests [5], Evolatine should be incorporated into genotoxicity screening batteries to determine whether the C-7 side chain attenuates or exacerbates DNA-reactive properties. This is particularly relevant for any development program considering furoquinoline alkaloids as therapeutic leads.

Quote Request

Request a Quote for 2,3-Butanediol, 1-((4,6-dimethoxyfuro(2,3-b)quinolin-7-yl)oxy)-3-methyl-, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.